N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
The compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . It is a derivative of benzothiazole , which has been found to exhibit potent activity against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed based on its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .Scientific Research Applications
Antitumor Activity
Research has highlighted the potential of certain imidazole derivatives, including compounds structurally related to N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, in the realm of antitumor activity. These compounds are being investigated for their ability to interact with various biological targets, offering insights into new antitumor drugs and compounds with varied biological properties (Iradyan et al., 2009).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives, closely related to the compound , have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some of these compounds have demonstrated significant activity in vitro, suggesting the potential for these structures in developing new therapeutic agents. This research underscores the relevance of benzofused thiazole analogs in medicinal chemistry, especially for anti-inflammatory and antioxidant purposes (Raut et al., 2020).
CNS Acting Drug Synthesis
Functional chemical groups within certain compounds are being explored as potential leads for synthesizing drugs acting on the Central Nervous System (CNS). Given the structural complexity and diversity of such compounds, there's an interest in understanding how these functional groups, including those related to this compound, can contribute to CNS activity and lead to the development of novel therapeutics (Saganuwan, 2017).
Antimicrobial and Antitubercular Activity
Research into the structural modification and biological activity of certain heterocyclic compounds has revealed promising antimicrobial and antitubercular properties. This includes the exploration of derivatives and analogs of this compound, providing a foundation for the development of new drugs targeting infectious diseases (Asif, 2014).
Novel Synthetic Methodologies
The synthetic utilities of compounds structurally related to the subject compound are being explored, focusing on novel synthetic methodologies and the potential for creating new pharmacophores with diverse biological activities. This includes the synthesis of compounds like benzimidazoles, quinoxalines, and benzo〔1,5〕diazepines, which provide a rich tapestry of biological activities and potential medicinal applications (Ibrahim, 2011).
Properties
IUPAC Name |
N-[4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-27-15-6-4-13(8-17(15)28-2)22-19(25)9-14-10-31-21(23-14)24-20(26)12-3-5-16-18(7-12)30-11-29-16/h3-8,10H,9,11H2,1-2H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXBUMAQVAQMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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